molecular formula C13H15NO6 B2997806 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate CAS No. 1803347-43-4

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate

Cat. No.: B2997806
CAS No.: 1803347-43-4
M. Wt: 281.264
InChI Key: FOAKEOPDNAGJFH-UHFFFAOYSA-N
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Description

This compound is an indolizine derivative characterized by a bicyclic structure (fused pyrrole and pyridine rings) with functional modifications at key positions:

  • 3-O-ethyl and 8-O-methyl ester groups.
  • A 7-hydroxy substituent, enabling hydrogen bonding.
  • A 5-oxo (ketone) group contributing to electronic polarization.
  • Partial saturation at the 2,3-positions (dihydroindolizine).

Properties

IUPAC Name

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-20-12(17)8-5-4-7-11(13(18)19-2)9(15)6-10(16)14(7)8/h6,8,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAKEOPDNAGJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C(=CC(=O)N12)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the specific substituents, such as ethylation, methylation, and carboxylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate and other indolizine derivatives are investigated for a range of scientific research applications.

  • Chemistry It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology It is studied for potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications, including drug development and medicinal chemistry.
  • Industry It is utilized in developing new materials and chemical processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its hydroxy and carboxylate groups facilitate hydrogen bonding with proteins, potentially influencing their function. Key mechanisms of action may include:

  • Enzyme Modulation The compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding Its structural features allow it to bind to various receptors, which could modulate signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Activity Indole derivatives are known for their antioxidant properties; thus, this compound may also exhibit similar effects by scavenging free radicals.

Mechanism of Action

The mechanism of action of 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, its hydroxy and carboxylate groups can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

(3S)-7-Hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic Acid

  • Core similarity : Same indolizine backbone with 7-hydroxy and 5-oxo groups.
  • Key difference : Carboxylic acid groups at positions 3 and 8 instead of esters.
  • Implications: Higher polarity and water solubility due to carboxylic acids. Stronger hydrogen-bonding capacity (donor/acceptor sites), likely influencing crystal packing . Stereochemical specificity (3S configuration) may affect chiral recognition in biological systems .

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

  • Core difference : Fully saturated 1,2,3,5-tetrahydroindolizine system.
  • Substituent : Single carboxylate at position 7.
  • Implications: Increased conformational rigidity due to saturation. Reduced aromaticity alters electronic properties (e.g., UV-Vis absorption). Limited hydrogen-bonding network compared to the target compound’s dual ester and hydroxyl groups .

Dimethyl Naphthalene-1,8-dicarboxylate

  • Structural analogy : Aromatic dicarboxylate with ester groups at positions 1 and 8.
  • Core difference : Naphthalene ring system vs. indolizine.
  • Implications :
    • Naphthalene’s planar structure facilitates π-π stacking, whereas indolizine’s bicyclic system may introduce steric hindrance.
    • Electron-withdrawing esters in both compounds stabilize negative charge distribution, but indolizine’s heteroatoms (N, O) enhance dipole interactions .

Physicochemical and Crystallographic Insights

Hydrogen-Bonding Patterns

  • The 7-hydroxy group acts as a hydrogen-bond donor, while ester carbonyls (3-O-ethyl, 8-O-methyl) serve as acceptors.

Crystallography and Molecular Packing

  • Tools like SHELX and ORTEP are critical for analyzing such structures.
  • Ethyl and methyl esters introduce steric bulk, likely leading to less dense packing than naphthalene analogs but more flexibility than saturated tetrahydroindolizines .

Biological Activity

3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate is a synthetic compound belonging to the indolizine family. Its unique molecular structure and functional groups suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C13H15NO6
Molecular Weight: 281.264 g/mol
InChI Key: FOAKEOPDNAGJFH-UHFFFAOYSA-N
SMILES: CCOC(=O)C1CCC2=C(C(=CC(=O)N12)O)C(=O)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's hydroxy and carboxylate groups facilitate hydrogen bonding with proteins, potentially influencing their function.

Key Mechanisms:

  • Enzyme Modulation: The compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding: Its structural features allow it to bind to various receptors, which could modulate signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Activity: Indole derivatives are known for their antioxidant properties; thus, this compound may also exhibit similar effects by scavenging free radicals.

Antimicrobial Activity

Research indicates that compounds in the indolizine family exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that it can induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical)25>10
MCF7 (breast)30>8
Normal Fibroblasts>200-

Case Studies

  • Case Study on Anticancer Activity
    A study conducted on MCF7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
  • Antimicrobial Efficacy Assessment
    In a clinical setting, the compound was tested against multi-drug-resistant bacterial strains isolated from patients with chronic infections. Results showed significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate?

  • Methodology :

  • Step 1 : Use a palladium-catalyzed arylation strategy to construct the indolizine core, as demonstrated for structurally related compounds (e.g., 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines) .
  • Step 2 : Introduce ester groups (ethyl and methyl) via nucleophilic substitution or acid-catalyzed transesterification under reflux conditions with acetic acid (common solvent for similar heterocyclic systems) .
  • Step 3 : Purify intermediates via recrystallization from DMF/acetic acid mixtures to isolate target compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign chemical shifts for protons and carbons in the indolizine core and ester groups. For example, ester carbonyls typically resonate at ~165–175 ppm in 13C NMR .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) functional groups .
  • HRMS : Validate molecular mass with <5 ppm error to confirm purity .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular geometry?

  • Procedure :

  • Use SHELXL for structure refinement, leveraging its robust handling of hydrogen bonding and disorder in small molecules .
  • ORTEP-3 (via WinGX suite) generates publication-quality thermal ellipsoid diagrams to visualize bond lengths/angles .
  • Cross-validate results with SIR97 for phase determination and least-squares refinement .

Advanced Research Questions

Q. How to address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?

  • Resolution Strategy :

  • Perform dynamic NMR experiments to detect tautomeric equilibria (e.g., keto-enol shifts) in solution .
  • Compare SCXRD data (solid-state) with DFT-optimized geometries (gas-phase) to identify conformationally flexible regions .
  • Use CheckCIF (in crystallography software) to flag discrepancies in bond distances/angles vs. expected values .

Q. What computational tools can predict hydrogen-bonding networks in crystals of this compound?

  • Approach :

  • Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D, R²₂ motifs) and predict packing motifs .
  • Use Mercury CSD to overlay experimental crystal structures with database entries (e.g., similar indolizine derivatives) .
  • Perform docking studies (e.g., AutoDock Vina) to model interactions with biological targets if pharmacological activity is hypothesized .

Q. How to optimize reaction yields for derivatives with bulky substituents?

  • Experimental Design :

  • Screen solvents (e.g., DMF vs. acetic acid) and catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to minimize steric hindrance during arylation .
  • Monitor reaction progress via HPLC-MS to identify byproducts (e.g., de-esterified intermediates) .
  • Use DoE (Design of Experiments) to statistically optimize temperature, stoichiometry, and reaction time .

Q. What strategies validate the compound’s potential bioactivity (e.g., cytotoxicity)?

  • Methodology :

  • Conduct MTT assays against cancer cell lines (e.g., HeLa, MCF-7) using purified batches (≥95% purity by HPLC) .
  • Compare IC₅₀ values with structurally related indolizines to establish structure-activity relationships (SAR) .
  • Perform ADMET prediction (e.g., SwissADME) to assess drug-likeness and guide further derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.